4-(4-Carboxybenzamido)benzoic acid
Overview
Description
Scientific Research Applications
Photoluminescent Properties and Metal-Organic Frameworks
4-(4-Carboxybenzamido)benzoic acid has been utilized in the synthesis of metal-organic frameworks (MOFs), particularly with divalent zinc ions. These MOFs exhibit varied topologies and interesting photoluminescent properties, contributing to research in materials science and photoluminescence. For example, the combination of divalent zinc ions with this compound and different bipyridine ligands resulted in a series of MOFs with unique architectures and photoluminescent characteristics (Lian, Zhao, & Zhao, 2013).
Biochemical and Medicinal Studies
Benzoic acid derivatives, including this compound, have been studied for their biochemical and medicinal properties. For instance, research has focused on the synthesis and biological activity of various compounds derived from benzoic acid, investigating their antibacterial and antifungal activities (Mehta, 2013). Additionally, studies have been conducted on the ionization properties of benzoic acid derivatives, such as 4-hydroxybenzoic acid, in different environments, contributing to our understanding of these compounds' chemical behavior (Notario, 2000).
Environmental and Analytical Chemistry
Benzoic acid derivatives have been examined for their roles in environmental and analytical chemistry. For example, research into the removal of emerging contaminants (ECs) from the environment has included studies on molecularly imprinted polymers using benzoic acid derivatives, highlighting their potential for environmental remediation (Das, Wankhade, & Kumar, 2021).
Safety and Hazards
The safety data sheet for a related compound, benzoic acid, indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Properties
IUPAC Name |
4-[(4-carboxyphenyl)carbamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c17-13(9-1-3-10(4-2-9)14(18)19)16-12-7-5-11(6-8-12)15(20)21/h1-8H,(H,16,17)(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQIUQXWDUZDBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435036 | |
Record name | 4-(4-Carboxybenzamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56419-89-7 | |
Record name | 4-(4-Carboxybenzamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.